molecular formula C4H5ClF2O2 B13564665 2-Chloro-3,3-difluorobutanoic acid

2-Chloro-3,3-difluorobutanoic acid

Cat. No.: B13564665
M. Wt: 158.53 g/mol
InChI Key: LVIQNNJPPNITPS-UHFFFAOYSA-N
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Description

2-Chloro-3,3-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and one hydrogen atom on the second carbon is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3-difluorobutanoic acid can be achieved through several methods. One common approach involves the halogenation of butanoic acid derivatives. For instance, starting with 3,3-difluorobutanoic acid, chlorination can be performed using thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the second carbon position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-hydroxy-3,3-difluorobutanoic acid.

    Oxidation: Formation of 2-chloro-3,3-difluorobutanone.

    Reduction: Formation of 2-chloro-3,3-difluorobutanol.

Scientific Research Applications

2-Chloro-3,3-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-difluorobutanoic acid involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,3,3-trifluoropropanoic acid: Similar structure but with an additional fluorine atom.

    3,3-Difluorobutanoic acid: Lacks the chlorine atom at the second carbon.

    2,2-Difluorobutanoic acid: Fluorine atoms are positioned differently.

Uniqueness

2-Chloro-3,3-difluorobutanoic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where precise reactivity and interaction profiles are required.

Properties

Molecular Formula

C4H5ClF2O2

Molecular Weight

158.53 g/mol

IUPAC Name

2-chloro-3,3-difluorobutanoic acid

InChI

InChI=1S/C4H5ClF2O2/c1-4(6,7)2(5)3(8)9/h2H,1H3,(H,8,9)

InChI Key

LVIQNNJPPNITPS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)Cl)(F)F

Origin of Product

United States

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